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Compound of Interest

Compound Name: Sulfo-Cy7.5 DBCO

Cat. No.: B12379999

This in-depth technical guide is intended for researchers, scientists, and drug development
professionals utilizing Sulfo-Cy7.5 DBCO for copper-free click chemistry applications. It
provides a comprehensive overview of the core properties, detailed experimental protocols,
and critical data for the successful implementation of this powerful bioconjugation reagent.

Introduction to Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO is a near-infrared (NIR) fluorescent dye functionalized with a
dibenzocyclooctyne (DBCO) group. The Cy7.5 core provides excellent photophysical properties
in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal
autofluorescence in biological samples. The presence of sulfonate groups significantly
enhances its water solubility, making it ideal for bioconjugation reactions in agueous
environments without the need for organic co-solvents that can be detrimental to protein
structure and function.

The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-
Azide Cycloaddition (SPAAC), for covalent labeling of azide-containing biomolecules. This
reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under
physiological conditions without interfering with native biological processes. The lack of a
cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging and in vivo
studies.

Physicochemical and Spectroscopic Properties
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The key properties of Sulfo-Cy7.5 DBCO are summarized in the table below for easy
reference. These values are critical for designing and executing labeling experiments and for
the subsequent analysis of the conjugates.

Property Value Reference(s)
Molecular Weight ~1047.4 g/mol [1]

Excitation Maximum (Aex) ~750 nm [1]

Emission Maximum (Aem) ~773 nm [1]

Molar Extinction Coefficient ~240,600 M—cm~—t at 750 nm

Fluorescence Quantum Yield ~0.24

Solubility Good in water, DMSO, DMF

Storage Conditions (Solid) -20°C in the dark, desiccated

-80°C for up to 6 months,

Storage Conditions (in DMSO)
-20°C for up to 1 month

Reaction Mechanism: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)

The copper-free click chemistry reaction between Sulfo-Cy7.5 DBCO and an azide-modified
molecule proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the
cyclooctyne in the DBCO group significantly lowers the activation energy of the reaction,
allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is
highly specific and forms a stable triazole linkage.
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Caption: SPAAC reaction of Sulfo-Cy7.5 DBCO with an azide. (Within 100 characters)

Experimental Protocols

This section provides detailed protocols for the conjugation of Sulfo-Cy7.5 DBCO to proteins
and the subsequent purification and characterization of the conjugate.

Labeling of Proteins with Sulfo-Cy7.5 DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a
Sulfo-Cy7.5 DBCO N-hydroxysuccinimide (NHS) ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Sulfo-Cy7.5 DBCO-NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

Desalting spin column or size-exclusion chromatography (SEC) system
Procedure:

e Protein Preparation:
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o Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer
contains primary amines (e.g., Tris or glycine), exchange it with PBS.

o If necessary, concentrate the protein solution.

o Reagent Preparation:

o Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 DBCO-NHS ester
in anhydrous DMSO.

e Conjugation Reaction:

o Add a 5- to 20-fold molar excess of the Sulfo-Cy7.5 DBCO-NHS ester stock solution to
the protein solution. The final concentration of DMSO should be below 20%.

o Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle
mixing.

e Quenching:
o Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
o Incubate for an additional 15 minutes at room temperature.

 Purification:

o Remove the unreacted Sulfo-Cy7.5 DBCO-NHS ester and quenching agent using a
desalting spin column or SEC.

Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-labeled protein and an azide-modified
molecule.

Materials:
o DBCO-labeled protein

o Azide-modified molecule
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e Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
o Reaction Setup:

o Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified
molecule in the reaction buffer.

e Incubation:
o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
 Purification:

o Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-
exchange, or affinity chromatography) to remove excess azide-modified molecule.

Purification by High-Performance Liquid
Chromatography (HPLC)

HPLC is a powerful technique for purifying DBCO-conjugated proteins.
Method:
o Reverse-Phase HPLC (RP-HPLC):

o Column: C4 or C18, wide-pore (300 A)

Mobile Phase A: 0.1% TFA in water

o

Mobile Phase B: 0.1% TFA in acetonitrile

o

(¢]

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

[¢]

Detection: UV at 280 nm (protein) and 750 nm (Sulfo-Cy7.5).

Determination of the Degree of Labeling (DOL)
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The DOL is the average number of dye molecules per protein molecule.
Procedure:
o Purify the Conjugate: Ensure all unconjugated dye is removed.

o Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (Azso)
and ~750 nm (A_max).

e Calculate Protein Concentration:

o Corrected Az2so = A2s0 - (A_max x CF), where CF is the correction factor (A2so/A_max for
the free dye).

o Protein Concentration (M) = Corrected Azso / (¢_protein x path length)
¢ Calculate Dye Concentration:

o Dye Concentration (M) = A_max / (¢_dye x path length)
» Calculate DOL:

o DOL = Dye Concentration / Protein Concentration

Parameter Description

Azs0 Absorbance of the conjugate at 280 nm.

Absorbance of the conjugate at the dye's

A_max ]
maximum absorbance wavelength (~750 nm).
) Molar extinction coefficient of the protein at 280
€_protein
nm.
q Molar extinction coefficient of Sulfo-Cy7.5 at
€ _dye

~750 nm (~240,600 M~*cm™2).

Ratio of the dye's absorbance at 280 nm to its

CF (Correction Factor) A
_max.
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Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for protein labeling and the logical
flow for confirming the conjugation.
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Protein Preparation Sulfo-Cy7.5 DBCO-NHS
(Buffer Exchange, Concentration) Stock Solution Preparation
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(Desalting/SEC)

'

Copper-Free Click Reaction
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Caption: General experimental workflow for Sulfo-Cy7.5 DBCO conjugation. (Within 100
characters)
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Caption: Logical diagram for HPLC-based confirmation of conjugation. (Within 100 characters)

Stability and Storage

Proper storage of Sulfo-Cy7.5 DBCO and its conjugates is crucial for maintaining their

reactivity and fluorescence properties.

» Solid Sulfo-Cy7.5 DBCO: Store at -20°C in the dark, and protect from moisture. It is stable
for at least 12 months under these conditions.

e Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1
month. Avoid repeated freeze-thaw cycles.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12379999?utm_src=pdf-body
https://www.benchchem.com/product/b12379999?utm_src=pdf-body-img
https://www.benchchem.com/product/b12379999?utm_src=pdf-body
https://www.benchchem.com/product/b12379999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o DBCO-labeled Proteins: Can be stored at -20°C for up to a month. However, the reactivity of
the DBCO group may decrease over time due to oxidation and hydrolysis. For best results,
use the labeled protein in the subsequent click reaction as soon as possible.

Conclusion

Sulfo-Cy7.5 DBCO is a highly valuable reagent for the fluorescent labeling of biomolecules in
the NIR spectrum. Its water solubility, high reactivity in copper-free click chemistry, and
excellent photophysical properties make it a superior choice for a wide range of applications,
from in vitro assays to in vivo imaging. By following the detailed protocols and considering the
key parameters outlined in this guide, researchers can effectively utilize Sulfo-Cy7.5 DBCO to
generate robust and reliable fluorescently labeled conjugates for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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